2-azido-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-chlorophenol is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-5-chlorophenol can be synthesized through a diazotransfer reaction. One common method involves the treatment of 2-amino-5-chlorophenol with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, and results in the formation of the azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chlorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound, leading to the formation of 1,2,3-triazoles.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminophenols: Formed through reduction of the azido group.
Quinones: Formed through oxidation of the phenol group.
Scientific Research Applications
2-Azido-5-chlorophenol has several applications in scientific research:
Biology: Utilized in bioconjugation techniques, particularly in labeling biomolecules through click chemistry.
Mechanism of Action
The mechanism of action of 2-azido-5-chlorophenol primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper(I) ions. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azido-4-chlorophenol: Similar structure but with the azido group in a different position.
2-Azido-5-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-Azido-5-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Azido-5-chlorophenol is unique due to the specific positioning of the azido and chlorine groups on the phenol ring, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can also affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs with different halogen substituents .
Properties
CAS No. |
33354-56-2 |
---|---|
Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.